

Spectroscopic Profile of 5-Bromovaleryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Bromovaleryl chloride	
Cat. No.:	B1268051	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromovaleryl chloride** (CAS No: 4509-90-4), a key intermediate in pharmaceutical and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and logical workflow diagrams to aid in its identification and application.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **5-Bromovaleryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.42	Triplet (t)	2H	-CH ₂ -Br
~2.95	Triplet (t)	2H	-CH2-COCI
~1.95 - 1.80	Multiplet (m)	4H	-CH2-CH2-

Note: Predicted chemical shifts based on empirical data for similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Atom
~173	C=O (Acid Chloride)
~47	-CH ₂ -COCl
~33	-CH ₂ -Br
~32	-CH2-CH2-COCI
~23	Br-CH ₂ -CH ₂ -

Note: Predicted chemical shifts based on empirical data for acyl chlorides and alkyl bromides. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~1800	Strong, Sharp	C=O Stretch	Acid Chloride
2960 - 2850	Strong	C-H Stretch	Alkane
1470 - 1350	Medium	C-H Bend	Alkane
800 - 600	Strong	C-Cl Stretch	Acyl Chloride
690 - 515	Strong	C-Br Stretch	Alkyl Bromide

Note: Predicted peak positions based on typical IR absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment Ion	Notes
198/200	[Br(CH2)4COCl]+	Molecular ion peak (M ⁺). The M+2 peak is due to the presence of the ⁷⁹ Br and ⁸¹ Br isotopes in an approximate 1:1 ratio.
163	[Br(CH ₂) ₄ CO] ⁺	Loss of CI radical.
119/121	[C ₄ H ₈ Br] ⁺	Loss of COCI radical.
91/93	[C₃H6Br] ⁺	Further fragmentation.
63	[COCI]+	Acylium ion.

Note: This is a predicted fragmentation pattern based on the structure of **5-Bromovaleryl chloride** and known fragmentation pathways of acyl chlorides and alkyl halides.

Experimental Protocols Synthesis of 5-Bromovaleryl Chloride from 5Bromovaleric Acid

This protocol describes the conversion of 5-bromovaleric acid to **5-bromovaleryl chloride** using thionyl chloride.

Materials:

- 5-bromovaleric acid
- Thionyl chloride (SOCl₂)
- Dichloromethane (DCM), anhydrous
- Round-bottom flask
- Reflux condenser
- · Heating mantle

Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, a degassed solution of 5-bromovaleric acid (1 equivalent) in anhydrous dichloromethane is prepared.
- Thionyl chloride (1 to 1.5 equivalents) is added to the solution.
- The reaction mixture is fitted with a reflux condenser and heated to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, the mixture is allowed to cool to room temperature.
- The excess thionyl chloride and dichloromethane are removed under reduced pressure using a rotary evaporator.
- The resulting crude **5-bromovaleryl chloride**, a yellowish oil, can be used in the next step without further purification or can be purified by vacuum distillation.

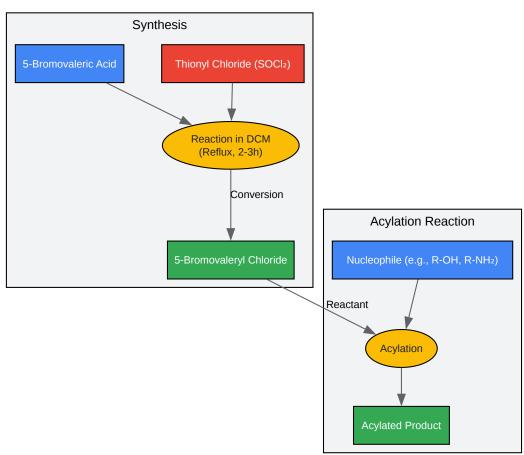
Spectroscopic Analysis

- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Approximately 10-20 mg of **5-Bromovaleryl chloride** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the low

natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

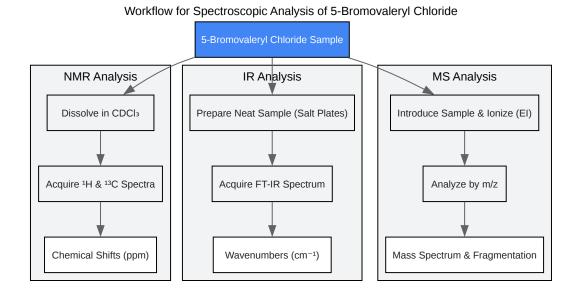
- Sample Preparation: A drop of neat **5-Bromovaleryl chloride** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.


2.2.3. Mass Spectrometry (MS)

- Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) interface.
 Electron Ionization (EI) is a common method where the sample is bombarded with a highenergy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector measures the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to **5-Bromovaleryl chloride**.



Synthesis and Subsequent Reaction of 5-Bromovaleryl Chloride

Click to download full resolution via product page

Caption: Synthesis of **5-Bromovaleryl Chloride** and its use in a general acylation reaction.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Bromovaleryl chloride(4509-90-4) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromovaleryl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268051#spectroscopic-data-nmr-ir-ms-of-5-bromovaleryl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com